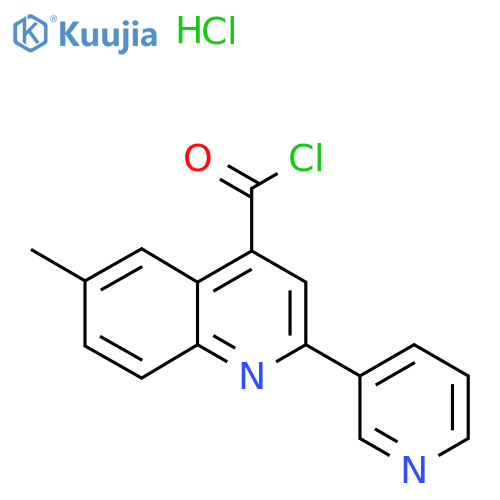Cas no 1332529-35-7 (6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)

1332529-35-7 structure
商品名:6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
CAS番号:1332529-35-7
MF:C16H12Cl2N2O
メガワット:319.18528175354
MDL:MFCD18205925
CID:4695019
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
- 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride
- 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl)
- 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
-
- MDL: MFCD18205925
- インチ: 1S/C16H11ClN2O.ClH/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11;/h2-9H,1H3;1H
- InChIKey: HOAFPQCDZURVOZ-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C2C=NC=CC=2)N=C2C=CC(C)=CC2=1)=O.Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 362
- トポロジー分子極性表面積: 42.8
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB378823-5 g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |
1332529-35-7 | 5g |
€656.50 | 2023-04-25 | ||
| abcr | AB378823-10 g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |
1332529-35-7 | 10g |
€1074.00 | 2023-04-25 | ||
| abcr | AB378823-5g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |
1332529-35-7 | 5g |
€637.00 | 2025-03-19 | ||
| abcr | AB378823-500mg |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |
1332529-35-7 | 500mg |
€205.00 | 2025-03-19 | ||
| abcr | AB378823-1g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |
1332529-35-7 | 1g |
€237.00 | 2025-03-19 | ||
| abcr | AB378823-10g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |
1332529-35-7 | 10g |
€1037.00 | 2025-03-19 | ||
| abcr | AB378823-500 mg |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |
1332529-35-7 | 500MG |
€195.40 | 2022-06-10 | ||
| abcr | AB378823-1 g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |
1332529-35-7 | 1g |
€239.00 | 2023-04-25 | ||
| Ambeed | A798242-1g |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride |
1332529-35-7 | 98+% | 1g |
$178.0 | 2024-04-24 | |
| Matrix Scientific | 060257-500mg |
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride |
1332529-35-7 | 500mg |
$158.00 | 2023-09-08 |
6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1332529-35-7 (6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride) 関連製品
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1332529-35-7)6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

清らかである:99%
はかる:1g
価格 ($):160.0